dl-Menthyl Myristate

Description

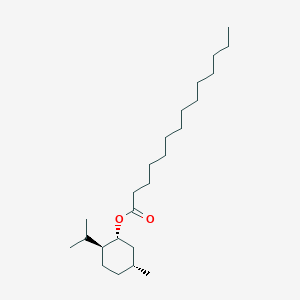

dl-Menthyl myristate is an ester formed by the esterification of dl-menthol (a racemic mixture of menthol enantiomers) and myristic acid (tetradecanoic acid). It is structurally characterized by a cyclic terpene alcohol (menthol) linked to a saturated 14-carbon fatty acid chain. This compound is primarily utilized in the enantioselective enzymatic production of l-menthol, a widely used flavoring agent in food, cosmetics, and pharmaceuticals . Enzymes such as AbMBH from Acinetobacter sp. ECU2040 and CLEA-BsE from Bacillus subtilis have been employed to hydrolyze racemic menthyl esters, including this compound, to yield enantiomerically pure l-menthol .

Key properties:

- Molecular formula: $ \text{C}{24}\text{H}{46}\text{O}2 $ (assuming menthyl group: $ \text{C}{10}\text{H}{19}\text{O} $; myristate: $ \text{C}{14}\text{H}{27}\text{O}2 $).

- Enzymatic parameters: For related esters like dl-menthyl benzoate, the enzyme AbMBH exhibits a $ KM $ of 2.6 mM and $ k{cat} $ of 0.26 s$^{-1}$ .

Properties

Molecular Formula |

C24H46O2 |

|---|---|

Molecular Weight |

366.6 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate |

InChI |

InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m1/s1 |

InChI Key |

HNZZQYMJJNOJHM-XPWALMASSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Menthyl Myristate is synthesized through the esterification of menthol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where menthol and myristic acid are combined in the presence of a catalyst. The reaction mixture is heated and continuously stirred to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: dl-Menthyl Myristate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into menthol and myristic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.

Major Products Formed:

Hydrolysis: Menthol and myristic acid.

Transesterification: New esters depending on the alcohol used in the reaction.

Scientific Research Applications

dl-Menthyl Myristate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to cell membrane permeability and as a model compound for studying ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance skin penetration.

Industry: Utilized in the formulation of cosmetics, personal care products, and as a flavoring agent in food and beverages

Mechanism of Action

The mechanism of action of dl-Menthyl Myristate involves its ability to interact with lipid membranes, enhancing the permeability of active ingredients. This property makes it valuable in transdermal drug delivery systems. The compound can disrupt the lipid bilayer, allowing for increased absorption of drugs through the skin .

Comparison with Similar Compounds

Other Menthyl Esters

Menthyl esters vary in the acyl group attached to menthol, impacting their enzymatic hydrolysis efficiency, solubility, and applications:

Key Findings :

- Chain length vs. activity: Shorter acyl chains (e.g., acetate) exhibit higher enzymatic turnover but greater substrate inhibition at elevated concentrations .

- Industrial preference : Myristate (C14) balances solubility and enzymatic efficiency, making it a preferred intermediate for l-menthol production .

Myristate Esters with Different Alcohol Moieties

Myristic acid esters with non-menthol alcohols demonstrate distinct physicochemical and biological properties:

Key Findings :

- Structural impact : The alcohol moiety dictates functionality. For example, phorbol myristate acetate’s tumor-promoting activity contrasts sharply with the benign applications of this compound .

- Solubility : Branched or cyclic alcohols (e.g., menthol) enhance lipid solubility compared to linear alcohols like myristyl .

Enzymatic Hydrolysis and Industrial Relevance

Enzymes such as AbMBH and CLEA-BsE show varying efficiency toward different esters:

Biological Activity

dl-Menthyl myristate is an ester derived from menthol and myristic acid, known for its various applications in the cosmetic and pharmaceutical industries. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and skin penetration enhancement properties. Understanding its biological activity is essential for evaluating its efficacy in different formulations.

- Molecular Formula: C15H30O2

- Molar Mass: 242.40 g/mol

The structure of this compound allows it to interact with biological membranes, which may contribute to its biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that various myristate derivatives exhibit significant antibacterial and antifungal activities. For instance, myristate esters have shown medium antibacterial activity against gram-positive bacteria and weak activity against gram-negative strains. The effectiveness of these compounds can be attributed to their ability to disrupt microbial membranes.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Galactosyl Myristate | 11.6 (against Staphylococcus aureus) | 24.2 (against Candida albicans) |

| Glucosyl Monomyristate | 8.8 (against Escherichia coli) | 20.0 (against Candida albicans) |

This table summarizes findings from studies evaluating the antimicrobial efficacy of various myristate derivatives, showcasing their potential as biocompatible antimicrobial agents .

The mechanism through which this compound exerts its biological effects is closely linked to its interaction with cellular membranes. It has been suggested that the compound may induce mitochondrial fragmentation and affect cellular signaling pathways related to stress responses. Specifically, it has been observed that myristate can increase levels of mitochondrial E3 ubiquitin ligase MUL1, which plays a crucial role in regulating mitochondrial dynamics and cell survival under stress conditions .

Case Studies

-

Cardiomyocyte Study:

A study investigating the effects of myristate on cardiomyocytes revealed that exposure led to mitochondrial fragmentation and hypertrophy, indicating a potential link between fatty acid overload and cardiac dysfunction. The presence of MUL1 was essential for these changes, suggesting that this compound could influence cardiac cell health through modulation of mitochondrial dynamics . -

Skin Penetration Enhancement:

Research on the penetration-enhancing properties of this compound has shown promising results in improving the delivery of therapeutic agents through the skin barrier. This property is particularly valuable in transdermal drug delivery systems, where enhancing skin permeability can lead to improved therapeutic outcomes.

Q & A

Q. How do environmental factors (e.g., pH, temperature) modulate the stability of this compound in experimental setups?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (40°C, 75% RH) and analyze degradation products via LC-MS. Use Arrhenius modeling to predict shelf-life. Buffer systems (e.g., PBS) should maintain physiological pH to prevent hydrolysis .

Guidance for Data Interpretation and Reporting

- Data Contradictions : Address variability by cross-validating results with orthogonal methods (e.g., cytotoxicity assays paired with metabolomics) and transparently reporting raw data in supplementary materials .

- Ethical Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like MetaboLights or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.